(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid
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Overview
Description
(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid is a complex organic compound that features a morpholine ring, a pyridine ring, and a phosphinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid typically involves the reaction of morpholine with a pyridine derivative under controlled conditions. The process may include steps such as:
Formation of the Morpholine Derivative: Morpholine is reacted with a suitable alkylating agent to form the morpholin-4-ylmethyl intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: A related compound with similar structural features.
Morpholin-4-yl-acetic acid: Another compound containing the morpholine ring.
(4-Morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid: A closely related compound with slight structural variations.
Uniqueness
(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
morpholin-4-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O3P/c15-18(16,11-14-6-8-17-9-7-14)10-4-12-3-1-2-5-13-12/h1-3,5H,4,6-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWVVTCJUTWCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CP(=O)(CCC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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